

Application Notes and Protocols: ONO-TR-772 Formulation for Intraperitoneal Injection

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Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of **ONO-TR-772**, a potent and selective dual inhibitor of TWIK-related potassium (TREK)-1 and TREK-2 channels. Due to its low aqueous solubility, a specific formulation approach is required for in vivo studies. This document outlines a recommended formulation strategy, detailed experimental protocols, and relevant background information to facilitate its use in preclinical research.

Introduction and Mechanism of Action

ONO-TR-772 (also known as VU6018042) is a valuable in vivo tool compound for investigating the physiological roles of TREK-1 and TREK-2 potassium channels.^{[1][2]} These channels are part of the two-pore domain potassium (K2P) channel family and contribute to the resting membrane potential in various cell types, including neurons. By inhibiting TREK-1 and TREK-2, **ONO-TR-772** reduces potassium efflux, leading to membrane depolarization and increased neuronal excitability. This mechanism has been explored for its pro-cognitive effects.^{[1][3]}

The compound is characterized by high lipophilicity and low aqueous solubility, which are critical considerations for developing a suitable formulation for parenteral administration.^{[3][4]}

Data Presentation

Quantitative data regarding the physicochemical properties and reported in vivo dosing of **ONO-TR-772** are summarized below.

Table 1: Physicochemical and Pharmacokinetic Properties of **ONO-TR-772**

Property	Value	Reference
Target	TREK-1 / TREK-2	[3]
IC ₅₀ (TREK-1)	15 nM (human)	[1][2]
Aqueous Solubility	<5 µM	[3]
clogP	5.53	[3]
Plasma Protein Binding (mouse)	98.4%	[3][4]

| Brain Homogenate Binding (mouse) | 99.4% |[3] |

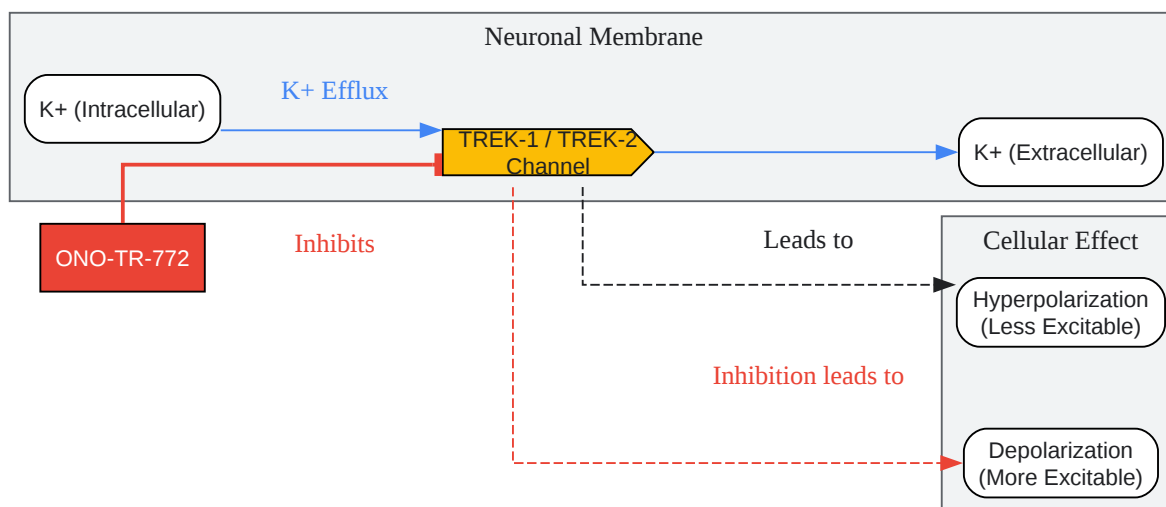
Table 2: Summary of In Vivo Intraperitoneal Dosing in Mice

Species	Doses Administered (IP)	Key Finding	Reference
CD-1 Mice	3, 10, and 30 mg/kg	Dose-dependently enhanced recognition memory.	[3]

| CD-1 Mice | 10 mg/kg | Identified as the Minimum Effective Dose (MED) in a novel object recognition task. |[3][4] |

Signaling Pathway

The diagram below illustrates the mechanism of action for **ONO-TR-772** on a neuron.



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Caption: Mechanism of **ONO-TR-772** action on neuronal excitability.

Experimental Protocols

Protocol 1: Recommended Formulation for Intraperitoneal Injection

Given the low aqueous solubility of **ONO-TR-772**, a co-solvent/surfactant vehicle system is recommended. This protocol is based on standard practices for formulating poorly soluble compounds for preclinical research.^{[5][6]}

Materials

Material	Supplier	Notes
ONO-TR-772	N/A	Crystalline powder
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich, etc.	Anhydrous, ≥99.9%
Tween® 80 (Polysorbate 80)	Sigma-Aldrich, etc.	Viscous liquid
Saline, 0.9% NaCl	N/A	Sterile, injectable grade
Sterile 1.5 mL microcentrifuge tubes	N/A	For weighing and mixing
Sterile Syringes and Needles	N/A	For vehicle preparation

| Vortex Mixer | N/A | For ensuring complete dissolution |

Procedure: Preparation of a 1 mg/mL Dosing Solution

This procedure creates a final vehicle composition of 10% DMSO / 10% Tween® 80 / 80% Saline (v/v/v). This vehicle is generally well-tolerated for IP injections in rodents.

- Prepare the Vehicle:
 - In a sterile tube, combine 1 part DMSO and 1 part Tween® 80.
 - Vortex thoroughly to create a homogenous mixture. This is your organic phase (Vehicle Part A).
 - The remaining 8 parts will be sterile saline (Vehicle Part B).
- Weigh **ONO-TR-772**:
 - On an analytical balance, accurately weigh the required amount of **ONO-TR-772** powder into a sterile microcentrifuge tube. For a 1 mg/mL solution, you would weigh 1 mg for every 1 mL of final solution required.
- Solubilization:

- Add the appropriate volume of Vehicle Part A (DMSO/Tween® 80 mixture) to the tube containing **ONO-TR-772**. For a 1 mg/mL final concentration, you would add 0.2 mL of Part A for every 1 mg of compound.
- Vortex vigorously until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication may be used if dissolution is slow, but stability should be considered.
- Emulsification/Dilution:
 - While vortexing the dissolved drug concentrate, slowly add the sterile saline (Vehicle Part B) drop by drop. For a 1 mg/mL final concentration, you would add 0.8 mL of saline.
 - Continue vortexing for 1-2 minutes to ensure a stable and homogenous suspension/solution. The final preparation may be a microemulsion and should appear uniform.
- Final Checks:
 - Visually inspect the final formulation for any precipitation or phase separation.
 - Prepare fresh on the day of the experiment.

Table 3: Example Dosing Calculation for a 10 mg/kg Dose

Parameter	Value	Calculation
Animal Weight	25 g (0.025 kg)	N/A
Target Dose	10 mg/kg	N/A
Total Drug Needed per Animal	0.25 mg	10 mg/kg * 0.025 kg
Dosing Solution Concentration	1 mg/mL	As prepared in the protocol

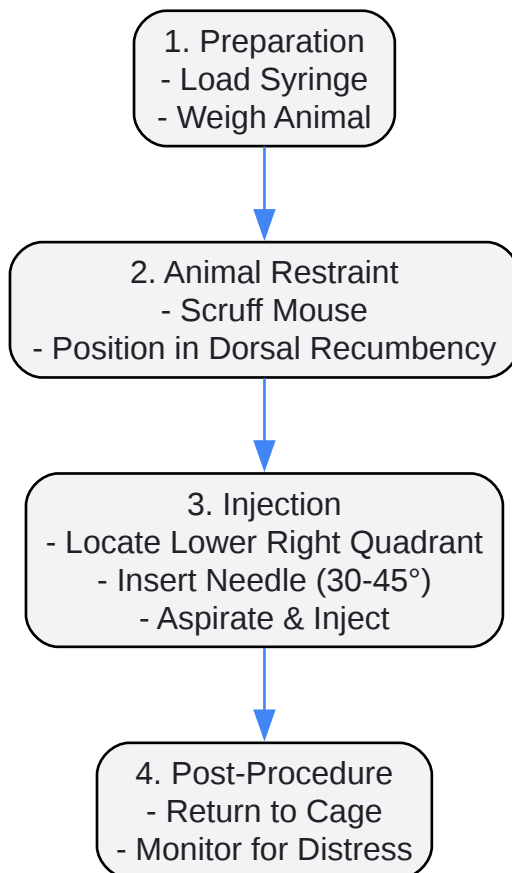
| Injection Volume | 0.25 mL (250 µL) | 0.25 mg / 1 mg/mL |

Note: Adjust the final concentration of the dosing solution as needed to achieve a desired injection volume, typically not exceeding 10 mL/kg for mice.^{[7][8]}

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol outlines the standard procedure for administering the prepared **ONO-TR-772** formulation to a mouse via intraperitoneal injection. It is synthesized from established institutional guidelines.^{[7][9][10]}

Experimental Workflow



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Caption: Standard workflow for intraperitoneal injection in mice.

Materials

Material	Specification
Mouse	N/A
Dosing Solution	Freshly prepared ONO-TR-772 formulation
Syringe	1 mL tuberculin syringe
Needle	25-27 gauge, sterile
Disinfectant	70% Alcohol wipes

| Personal Protective Equipment | Gloves, lab coat |

Procedure

- Preparation:
 - Calculate the required injection volume based on the animal's most recent body weight and the dosing solution concentration.
 - Draw the calculated volume into a sterile syringe. Use a new needle and syringe for each animal to prevent cross-contamination and infection.[9][10]
 - Ensure no air bubbles are present in the syringe.
- Animal Restraint:
 - Gently but firmly restrain the mouse using the scruff technique, grasping the loose skin over the shoulders and behind the ears.
 - Turn the animal to a supine position (dorsal recumbency), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[9][10]
- Identifying the Injection Site:
 - Visualize the abdomen divided into four quadrants. The target for IP injection is the mouse's lower right quadrant.[9]

- This location avoids critical organs such as the cecum (typically on the left side) and the urinary bladder.[7][10]
- Wipe the injection site with a 70% alcohol swab.[9]
- Injection:
 - With the needle bevel facing up, insert it into the identified lower right quadrant at a 30-45 degree angle to the abdominal wall.[9]
 - Penetrate the skin and the abdominal wall. You may feel a slight "pop" as the needle enters the peritoneal cavity.
 - Gently pull back on the plunger (aspirate) to ensure the needle is correctly placed.[10]
 - Correct Placement: No fluid or material enters the syringe hub.
 - Incorrect Placement: If yellow fluid (urine), greenish-brown material (intestinal contents), or blood is aspirated, withdraw the needle immediately. Discard the syringe and formulation, and re-attempt with fresh materials, possibly on the lower left quadrant.[7]
- Administration and Withdrawal:
 - Once correct placement is confirmed, inject the substance smoothly.
 - Withdraw the needle swiftly and place the used syringe and needle directly into a sharps container without recapping.
- Post-Injection Monitoring:
 - Return the mouse to its home cage.
 - Observe the animal for at least 5-10 minutes for any immediate adverse reactions, such as bleeding at the injection site, signs of pain (e.g., writhing), or respiratory distress.[7]

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